molecular formula C7H9ClN2 B8589850 (S)-1-(3-chloropyridin-4-yl)ethanamine

(S)-1-(3-chloropyridin-4-yl)ethanamine

Cat. No.: B8589850
M. Wt: 156.61 g/mol
InChI Key: RKPIAZZODCNIEH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amines as Versatile Building Blocks in Synthetic Chemistry

Chiral amines are indispensable tools in synthetic chemistry, serving as fundamental building blocks for the construction of complex molecular architectures. Their importance stems from the prevalence of the amine functional group in natural products, pharmaceuticals, and agrochemicals. It is estimated that approximately half of all current active pharmaceutical ingredients (APIs) contain a chiral amine moiety.

The utility of chiral amines is multifaceted. They are frequently incorporated as key intermediates in the total synthesis of natural products and drug candidates. Because most biological targets, such as enzymes and receptors, are themselves chiral, the specific stereochemistry of a drug molecule is often critical for its efficacy and safety. The use of enantiomerically pure chiral amine building blocks allows chemists to control the three-dimensional arrangement of atoms in the final product, ensuring the desired biological activity. Beyond their role as structural components, chiral amines are also widely used as chiral auxiliaries and as ligands for metal catalysts in asymmetric synthesis, enabling the selective production of one enantiomer of a desired product over the other.

Overview of Chiral Pyridine (B92270) Derivatives as Key Synthetic Intermediates

The pyridine ring is one of the most common nitrogen-containing aromatic heterocycles found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a privileged scaffold in drug design. When chirality is introduced to a pyridine-containing molecule, either on the ring itself or on a substituent, it creates a chiral pyridine derivative. These derivatives are highly sought-after synthetic intermediates. researchgate.net

The synthesis of enantiomerically pure pyridine derivatives can be challenging due to the stability and aromaticity of the pyridine ring. researchgate.net However, significant research has led to the development of various synthetic strategies. These include the use of chiral catalysts, the derivatization of existing chiral precursors, and the application of biocatalytic methods. The resulting chiral pyridine building blocks are then used in the synthesis of more complex molecules, where the pyridine moiety might be crucial for binding to a biological target or for tuning the molecule's physicochemical properties. The presence of substituents, such as the chloro group in the target molecule of this article, provides a chemical handle for further synthetic modifications, for instance, through cross-coupling reactions. nih.gov

Specific Research Focus on (S)-1-(3-chloropyridin-4-yl)ethanamine within the Chiral Amine Landscape

This compound is a specific chiral building block that combines the key features discussed above: a chiral amine and a substituted pyridine ring. This molecule serves as a valuable intermediate for the synthesis of more complex chemical entities. Its structure, featuring a primary amine at a stereogenic center alpha to the pyridine ring, makes it a potent precursor for creating a wide range of derivatives, including amides, sulfonamides, and secondary or tertiary amines.

The presence of a chlorine atom on the pyridine ring at the 3-position is of particular synthetic importance. This halogen atom can be exploited in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of elaborate molecular frameworks. The specific 'S' configuration of the ethanamine side chain provides the defined stereochemistry that is often required for targeted biological activity. While detailed, peer-reviewed studies on the specific applications of this compound are not extensively documented in public literature, its commercial availability as a building block underscores its utility in discovery chemistry programs within the pharmaceutical and agrochemical industries. bldpharm.comcymitquimica.com It represents a ready-to-use structural motif for chemists aiming to synthesize novel compounds with precise three-dimensional structures.

Chemical Properties of this compound

PropertyValue
IUPAC Name (1S)-1-(3-chloro-4-pyridyl)ethanamine
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
CAS Number 2624108-60-5 (hydrochloride salt)
Canonical SMILES CC(C1=C(C=NC=C1)Cl)N
Chirality (S)-configuration

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1S)-1-(3-chloropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

RKPIAZZODCNIEH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)Cl)N

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 3 Chloropyridin 4 Yl Ethanamine

Enantioselective Synthesis Strategies

The creation of the single desired stereoisomer of 1-(3-chloropyridin-4-yl)ethanamine is paramount, and this is achieved through various enantioselective strategies. These methods can be broadly categorized into catalytic asymmetric syntheses, where a small amount of a chiral catalyst generates a large amount of chiral product, and chiral auxiliary-mediated routes, where a temporary chiral moiety directs the stereochemical outcome of a reaction.

Asymmetric Catalysis for Stereoselective Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers the most elegant and atom-economical approach to chiral molecules. By utilizing a chiral catalyst, the prochiral precursor, 3-chloro-4-acetylpyridine, or its corresponding imine, can be converted directly into the desired (S)-enantiomer with high stereoselectivity. Key approaches include transition metal catalysis, organocatalysis, and biocatalysis.

Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amines, primarily through the asymmetric hydrogenation of ketones and imines or through direct reductive amination. The direct asymmetric hydrogenation of the precursor ketone, 3-chloro-4-acetylpyridine, or its derived imine is a highly attractive route.

The hydrogenation of heteroaromatic ketones, particularly pyridyl ketones, presents a significant challenge due to the potential for the pyridine (B92270) nitrogen to coordinate with and deactivate the metal catalyst. illinois.edu Despite this, highly efficient catalyst systems based on rhodium (Rh) and iridium (Ir) have been developed. acs.orgnih.gov For instance, rhodium complexes with chiral diphosphine ligands like Binapine have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of various 2-acetylpyridine (B122185) derivatives under mild conditions. acs.orgnih.govacs.org This approach typically converts the ketone to the corresponding chiral alcohol, which would then require further functionalization to yield the amine.

A more direct route is the asymmetric hydrogenation of the corresponding N-substituted imine derived from 3-chloro-4-acetylpyridine. Iridium catalysts, particularly with chiral phosphine-oxazoline ligands, have been successfully employed for the highly enantioselective hydrogenation of cyclic imines bearing a pyridyl group. acs.orgnih.gov Another strategy involves direct asymmetric reductive amination, where the ketone is reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. Chiral SPINOL-derived borophosphates have been used as organocatalysts for the reductive amination of ketones with pinacolborane, affording chiral amines in high yields and enantioselectivities. organic-chemistry.org

Catalyst TypePrecursor SubstrateTypical Ligand/CatalystReducing AgentEnantiomeric Excess (ee)
RhodiumPyridyl Ketone(R)-BinapineH₂Up to >99%
IridiumPyridyl ImineSpiro Phosphine-OxazolineH₂Up to 93%
PalladiumN-sulfonyl amino alcoholChiral Phosphine LigandsH₂Up to 98%

This table presents representative data for analogous pyridyl substrates to illustrate the potential of the methodology for the synthesis of (S)-1-(3-chloropyridin-4-yl)ethanamine.

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. For the synthesis of chiral amines, two primary activation modes are relevant: iminium activation and enamine activation. A key strategy for synthesizing this compound via organocatalysis is the asymmetric reductive amination of 3-chloro-4-acetylpyridine.

This transformation can be catalyzed by chiral Brønsted acids, such as BINOL-derived phosphoric acids. illinois.edu The catalyst activates the intermediate imine formed from the ketone and an ammonia source, rendering it susceptible to enantioselective reduction by a hydride donor like a Hantzsch ester. illinois.edu This approach avoids transition metals and often proceeds under mild conditions. Chiral primary amines have also been developed as powerful organocatalysts for a wide range of enantioselective transformations. rsc.org While specific applications to 4-pyridyl ethanamines are less common, the general principles of chiral Brønsted acid or bifunctional thiourea (B124793) catalysis for the allylation of imines demonstrate the potential of organocatalysis in forming C-C bonds to construct chiral amine precursors. nih.gov

Organocatalyst TypeReactionHydride SourceTypical Enantiomeric Excess (ee)
Chiral Phosphoric AcidReductive AminationHantzsch Ester92-96%
Chiral Bifunctional ThioureaThree-component allylationAllyltrimethylsilaneHigh

Data shown is for analogous substrates, highlighting the applicability of the methodology.

Biocatalysis offers an environmentally benign and highly selective method for the synthesis of chiral amines. Amine transaminases (TAs or ATAs) are particularly effective for this purpose. mdpi.comrsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. mdpi.comresearchgate.net

The synthesis of this compound from 3-chloro-4-acetylpyridine is an ideal application for an (S)-selective ω-transaminase. These reactions are often performed in aqueous buffer systems under mild temperature and pH conditions and are known for their exceptional enantioselectivity, frequently achieving enantiomeric excesses of >99%. researchgate.net The reaction equilibrium can be a challenge, but this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct. uab.cat The use of immobilized whole-cell biocatalysts further enhances the industrial viability of this method. nih.gov Studies on various pyridylalkylamines have shown that both (R)- and (S)-selective transaminases can produce enantiopure amines with high conversions and yields. researchgate.net

Enzyme TypeSubstrateAmine DonorKey Findings
(S)-selective ω-Transaminase3-chloro-4-acetylpyridineIsopropylamineHigh conversion, >99% ee
(R)-selective ω-Transaminase1-(4-chloropyridin-2-yl)ethanone(R)-α-methylbenzylamine97->99% conversion, >99% ee

This table illustrates the high selectivity of transaminases for the synthesis of chiral pyridyl amines.

Chiral Auxiliary-Mediated Synthetic Routes

An alternative to catalytic methods involves the use of a chiral auxiliary. In this approach, the prochiral substrate is temporarily attached to a chiral molecule, which directs the stereochemistry of a subsequent bond-forming reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of this compound, a common strategy involves the condensation of 3-chloro-4-acetylpyridine with a chiral auxiliary to form a chiral imine or enamine equivalent. The subsequent diastereoselective addition of a nucleophile or a reducing agent establishes the desired stereocenter.

A prominent example is the use of Ellman's auxiliary, tert-butanesulfinamide. osi.lv Reacting 3-chloro-4-acetylpyridine with (R)-tert-butanesulfinamide would yield an N-sulfinylketimine. The diastereoselective reduction of this intermediate, for example with a borohydride (B1222165) reagent, is directed by the bulky tert-butyl group, leading to the formation of the corresponding sulfinamide with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary to afford the desired enantiopure primary amine. Other auxiliaries, such as pseudoephedrine, can be used to form chiral amides that direct diastereoselective alkylation reactions at the α-position, although this represents a less direct route to the target molecule. nih.govharvard.edu

Chiral AuxiliaryIntermediateReaction TypeTypical Diastereomeric Ratio (dr)
(R)-tert-ButanesulfinamideN-sulfinylketimineReductionHigh (e.g., >95:5)
(1S,2S)-PseudoephedrineAmideAlkylation98:2 to >99:1
OxazolidinoneImideAldol AdditionHigh

This table provides examples of common chiral auxiliaries and their effectiveness in directing stereoselective reactions.

Enantiodivergent Synthesis from Achiral or Meso Precursors

Enantiodivergent synthesis provides a powerful strategy for accessing either enantiomer of a chiral product from a common achiral or meso starting material by selectively tuning the catalyst or reaction conditions. For the synthesis of this compound, biocatalytic methods employing engineered enzymes are particularly prominent.

Amine transaminases (ATAs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com The high stereoselectivity of these enzymes makes them ideal for producing chiral amines from prochiral ketones. nih.gov By selecting an appropriate (S)-selective transaminase, the corresponding achiral ketone, 1-(3-chloropyridin-4-yl)ethan-1-one, can be directly converted to the desired (S)-amine with high enantiomeric excess.

Recent advances in protein engineering, including directed evolution and computational redesign, have significantly expanded the substrate scope and improved the catalytic performance of transaminases. nih.govresearchgate.net This allows for the efficient synthesis of structurally complex amines like this compound, which might be poor substrates for wild-type enzymes. nih.gov

Another enzymatic approach involves the use of engineered amine dehydrogenases (AmDHs). These enzymes catalyze the reductive amination of a ketone using ammonia as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.govresearchgate.net By engineering the substrate-binding pocket of natural dehydrogenases, their substrate specificity has been altered to accept ketones instead of their native α-keto acids, enabling the asymmetric synthesis of a broad range of chiral amines with excellent stereoselectivity. nih.gov

Enzyme ClassPrecursorKey FeaturesResulting Enantiomer
(S)-selective Amine Transaminase (ATA)1-(3-chloropyridin-4-yl)ethan-1-oneHigh stereoselectivity; uses an amino donor (e.g., isopropylamine). acs.orgThis compound
(S)-selective Amine Dehydrogenase (AmDH)1-(3-chloropyridin-4-yl)ethan-1-oneUses ammonia and a cofactor (NAD(P)H); requires a cofactor regeneration system. nih.govresearchgate.netThis compound

Chiral Resolution Techniques for Enantiomeric Purity Enrichment

Chiral resolution remains a widely used and robust method for obtaining enantiopure compounds on an industrial scale, particularly when asymmetric synthesis routes are challenging or less economical. researchgate.netonyxipca.com This involves the separation of a racemic mixture of 1-(3-chloropyridin-4-yl)ethanamine.

One of the most established methods for resolving racemates is through the formation of diastereomeric salts. nih.gov This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.govresearchgate.net

These diastereomeric salts possess different physicochemical properties, most importantly, different solubilities in a given solvent system. nih.gov This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind. nih.govmdpi.com After separation, the desired enantiomer is liberated from the salt by treatment with a base.

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent, and crystallization conditions. nih.govresearchgate.net Common chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.comgoogle.com

Table of Common Chiral Resolving Agents for Amines

Resolving Agent Class Specific Examples
Tartaric Acid Derivatives (+)-Tartaric acid, (-)-Dibenzoyltartaric acid onyxipca.com
Mandelic Acid Derivatives (+)-Mandelic acid, (-)-Mandelic acid onyxipca.com

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common methods. nih.govchromatographyonline.com

In chiral HPLC, the separation is achieved based on the differential interactions between the enantiomers and the chiral stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including primary amines. nih.govnih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. chromatographyonline.commdpi.com

Supercritical fluid chromatography (SFC) has emerged as a greener and often faster alternative to HPLC. nih.govnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic modifier like methanol. chromatographyonline.comnih.gov This technique provides high chromatographic efficiency and allows for faster separations due to the low viscosity and high diffusivity of supercritical fluids. chromatographyonline.com The enantioselectivity in SFC can be tuned by adjusting parameters such as the organic modifier, additives (acidic or basic), backpressure, and temperature. chromatographyonline.comfagg.be

TechniqueChiral Stationary Phase (CSP) ExamplesMobile Phase ComponentsKey Advantages
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD, Chiralpak® IA) nih.govnih.govn-Hexane/Isopropanol, often with additives like diethylamine. mdpi.comWell-established, high resolution, versatile. nih.gov
Chiral SFC Polysaccharide-based, Pirkle-type CSPs. fagg.beSupercritical CO2 with organic modifiers (e.g., methanol, ethanol). chromatographyonline.comFast analysis, reduced solvent consumption, complementary selectivity to HPLC. chromatographyonline.comnih.gov

Chemoenzymatic Cascade Processes for Enhanced Efficiency

For the synthesis of this compound, a chemoenzymatic cascade could involve an enzyme-catalyzed asymmetric step integrated with a chemical transformation. For instance, a process could be designed where a transaminase or an amine dehydrogenase produces the chiral amine from the corresponding ketone. researchgate.netacs.org

One advanced strategy involves a one-pot, two-step deracemization that utilizes a pair of enantiocomplementary enzymes. acs.org In such a system, an (S)-selective amine transaminase could be used to selectively deaminate the unwanted (R)-enantiomer from a racemic mixture of 1-(3-chloropyridin-4-yl)ethanamine, converting it back to the prochiral ketone. Subsequently, an (R)-selective amine dehydrogenase could then asymmetrically reduce the ketone back to the desired (S)-amine, theoretically driving the conversion to 100% yield and high enantiomeric excess. acs.org Such enzymatic cascades often require cofactor regeneration systems, which can themselves be enzymatic (e.g., using glucose dehydrogenase or formate (B1220265) dehydrogenase) to continuously supply the necessary NAD(P)H. acs.org

These integrated processes represent the cutting edge of chiral amine synthesis, offering efficient and environmentally friendly routes to valuable pharmaceutical intermediates. nih.govrsc.orgresearchgate.net

Cascade TypeKey Enzymes/CatalystsProcess DescriptionAdvantages
Enzymatic Deracemization (S)-selective Amine Transaminase (ATA) & (R)-selective Amine Dehydrogenase (AmDH)Selective deamination of the (R)-enantiomer to the ketone, followed by asymmetric amination of the ketone to the (S)-enantiomer. acs.orgHigh theoretical yield, high enantiomeric purity, reduces waste of unwanted enantiomer.
Biocatalytic-Chemical Ene Reductase (ERED) & Imine Reductase (IRED) followed by a chemical cyclization (e.g., Buchwald-Hartwig)A one-pot enzymatic cascade converts a simple starting material into a chiral amine intermediate, which is then used in a subsequent chemical coupling reaction. rsc.orgCombines the selectivity of enzymes with the broad scope of chemical catalysis.

Stereochemical Purity Determination and Absolute Configuration Assignment for S 1 3 Chloropyridin 4 Yl Ethanamine

Methodologies for Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate quantification of ee is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and broad applicability. nih.govphenomenex.commdpi.com The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For the analysis of a primary amine like 1-(3-chloropyridin-4-yl)ethanamine, polysaccharide-based CSPs are particularly effective. hplc.eu Columns such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support can provide excellent enantioseparation. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

The quantitative analysis involves integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is then calculated using the formula: ee (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

A typical method development would involve screening various CSPs and mobile phase compositions to achieve optimal resolution.

Table 1: Illustrative Chiral HPLC Method Parameters for 1-(3-chloropyridin-4-yl)ethanamine Analysis

Parameter Condition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (B145695) / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase

Hypothetical Chromatographic Results:

EnantiomerRetention Time (min)Resolution (Rs)
(R)-enantiomer8.5-
(S)-enantiomer10.2> 2.0

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral discrimination through the use of chiral shift reagents (CSRs). libretexts.org These are typically paramagnetic lanthanide complexes with chiral ligands, such as Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3).

Enantiomers are chemically and magnetically identical in an achiral environment, resulting in identical NMR spectra. However, in the presence of a CSR, the enantiomers form transient diastereomeric complexes. slideshare.net These complexes are not mirror images and have different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum. libretexts.orgresearchgate.net The protons closest to the chiral center and the site of interaction with the CSR (the amine group) will exhibit the most significant separation in their chemical shifts.

For 1-(3-chloropyridin-4-yl)ethanamine, the addition of a CSR to a solution of the racemic mixture would be expected to split the signals for the methine proton (-CH) and the methyl protons (-CH3) into two distinct sets, one for each enantiomer. The enantiomeric excess can be determined by integrating these separated signals.

Table 2: Hypothetical ¹H NMR Data for Racemic 1-(3-chloropyridin-4-yl)ethanamine with a Chiral Shift Reagent

Proton Original δ (ppm) δ with CSR (ppm) for (R)-enantiomer δ with CSR (ppm) for (S)-enantiomer Δδ (ppm)
Methine (-CH) 4.15 (quartet) 5.20 5.28 0.08
Methyl (-CH₃) 1.45 (doublet) 2.10 2.15 0.05
Pyridine-H 7.5-8.5 Shifted Shifted -

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.netchromatographyonline.com For the analysis of chiral amines, GC with a chiral stationary phase is a highly effective method for determining enantiomeric purity. researchgate.net Due to the polarity and potential for peak tailing of primary amines, they are often derivatized before analysis to increase volatility and improve chromatographic performance. A common derivatization reaction is acylation (e.g., with trifluoroacetic anhydride) to form a less polar amide.

The most widely used chiral stationary phases in GC are based on cyclodextrin derivatives. chromatographyonline.comgcms.cz These CSPs have a toroidal structure that can include the analyte, and chiral recognition is achieved through interactions with the functional groups on the rim of the cyclodextrin. chromatographyonline.com

Table 3: Representative GC Method for Enantiomeric Purity of Derivatized 1-(3-chloropyridin-4-yl)ethanamine

Parameter Condition
Column Rt-βDEXsm (Permethylated β-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 1 min), then 2 °C/min to 180 °C
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C

Hypothetical GC Results for N-trifluoroacetyl derivative:

EnantiomerRetention Time (min)Resolution (Rs)
(R)-enantiomer21.3-
(S)-enantiomer21.9> 1.8

Reactivity and Derivatization of S 1 3 Chloropyridin 4 Yl Ethanamine As a Multifunctional Chiral Intermediate

Chemical Transformations at the Chiral Amine Center

The primary amine group in (S)-1-(3-chloropyridin-4-yl)ethanamine is a versatile functional handle that readily participates in a variety of nucleophilic reactions. These transformations allow for the introduction of a wide array of substituents, leading to the formation of diverse derivatives.

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

N-Alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com However, selective mono-alkylation can be achieved under specific conditions. researchgate.net

N-Acylation of amines with acyl chlorides is a common and efficient method for the formation of amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide with the elimination of a chloride ion. chemguide.co.ukchemguide.co.uk In the case of 3-halo-4-aminopyridines, N-acylation with acyl chlorides in the presence of a base like triethylamine (B128534) has been shown to proceed readily. nih.gov This acylation is a key step that can be followed by intramolecular reactions involving the pyridine (B92270) ring.

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the primary amine allows for the straightforward synthesis of amides, ureas, and carbamates, which are important functional groups in many biologically active compounds.

Amide Formation: As mentioned, the reaction with acyl chlorides is a primary route to N-substituted amides. chemguide.co.uk The reaction of 3-halo-4-aminopyridines with acyl chlorides yields pyridin-4-yl α-substituted acetamide (B32628) products in moderate to high yields. nih.gov

Urea (B33335) Synthesis: Ureas are typically synthesized by the reaction of an amine with an isocyanate. asianpubs.orgnih.gov The amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. This reaction is generally high-yielding and tolerates a wide range of functional groups. Another method involves the reaction of two different amines with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

Carbamate Synthesis: Carbamates can be prepared through several methods, including the reaction of amines with chloroformates. nih.gov The amine attacks the carbonyl carbon of the chloroformate, displacing the chloride and forming the carbamate. Alternative, more environmentally friendly methods involve the three-component coupling of amines, carbon dioxide, and alkyl halides. organic-chemistry.org One-pot procedures for converting Boc-protected amines into carbamates have also been developed. nih.govresearchgate.net

Derivative ClassGeneral ReagentResulting Functional Group
AmideAcyl Chloride (R-COCl)-NH-CO-R
UreaIsocyanate (R-NCO)-NH-CO-NH-R
CarbamateChloroformate (R-O-COCl)-NH-CO-O-R

Synthesis of Secondary and Tertiary Amine Derivatives

Secondary and tertiary amines can be synthesized from this compound through various methods.

Secondary Amine Synthesis: Direct alkylation of the primary amine with one equivalent of an alkyl halide can yield a secondary amine, although overalkylation is a common side reaction. masterorganicchemistry.com A more controlled method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process is highly efficient for the synthesis of secondary amines. researchgate.net

Tertiary Amine Synthesis: Tertiary amines can be prepared by the further alkylation of a secondary amine. masterorganicchemistry.com Alternatively, a secondary amine can be reacted with an aldehyde or ketone via reductive amination to yield a tertiary amine. masterorganicchemistry.com Another approach involves the reaction of a secondary amine with an acyl chloride to form an amide, which is then reduced to the corresponding tertiary amine using a strong reducing agent such as lithium aluminum hydride. nih.gov

Reactions Involving the Chloropyridine Moiety

The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the electron-withdrawing nature of the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine Ring

Nucleophilic aromatic substitution is a key reaction for modifying the pyridine core. wikipedia.orgyoutube.com This reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. The reactivity of the halopyridine is enhanced by the presence of the nitrogen atom in the ring, which helps to stabilize the negative charge of the intermediate. wikipedia.orgyoutube.com Pyridines are particularly reactive towards nucleophilic substitution when the leaving group is at the ortho or para position relative to the nitrogen. wikipedia.org

A notable reaction of 3-halo-4-aminopyridines involves an initial N-acylation, which then facilitates an intramolecular nucleophilic aromatic substitution. This rearrangement leads to the formation of pyridin-4-yl α-substituted acetamide products. nih.gov

Introduction of Oxygen Nucleophiles (e.g., Alkoxylation)

The chlorine atom can be displaced by oxygen-based nucleophiles, such as alkoxides, to form the corresponding ethers. For instance, 2-chloropyridines have been shown to react with sodium ethoxide. epfl.ch Microwave-assisted substitution of chloropyridines with alkoxides in ethanol (B145695) has also been reported as an efficient method. tandfonline.com The rate of these SNAr reactions is influenced by the nature and position of other substituents on the pyridine ring. epfl.ch While specific examples with this compound are not prevalent in the reviewed literature, the general reactivity of chloropyridines suggests that alkoxylation should be a feasible transformation.

Inability to Generate Article on the Chemical Compound "this compound"

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a thorough, informative, and scientifically accurate article on the reactivity and derivatization of the chemical compound this compound, as per the detailed outline provided.

The user's request stipulated a focused article detailing specific chemical transformations of this multifunctional chiral intermediate, including the introduction of nucleophiles, metal-catalyzed cross-coupling reactions, and oxidation reactions, complete with detailed research findings and data tables.

The available search results provide general information on the reactivity of related structures, such as 3-chloropyridine (B48278) and other substituted pyridines. For instance, literature exists on the general regioselectivity of nucleophilic aromatic substitution on the pyridine ring and the conditions for N-oxidation of the pyridine nitrogen. However, this information is not specific to the target molecule and does not provide the concrete examples, reaction conditions, yields, and analytical data necessary to construct the requested article with the required level of detail and scientific rigor.

Generating content without specific experimental data for this compound would necessitate extrapolation from related but distinct chemical systems. This approach would be speculative and would not meet the core requirements of the user's instructions for a scientifically accurate article based on detailed research findings. To maintain the integrity and accuracy of the information provided, no article will be generated at this time due to the lack of specific source material for this particular compound.

Contributions of S 1 3 Chloropyridin 4 Yl Ethanamine to Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Based on the (S)-1-(3-chloropyridin-4-yl)ethanamine Scaffold

The inherent chirality and structural features of this compound make it an attractive starting point for the design of a diverse range of chiral ligands. The presence of a primary amine and a stereogenic center, coupled with the electronic properties of the 3-chloropyridine (B48278) ring, offers multiple avenues for synthetic modification and tuning of the ligand's steric and electronic environment.

Principles of Ligand Design for Enantioselectivity

The effective design of chiral ligands for asymmetric catalysis hinges on several key principles aimed at maximizing enantioselectivity. The primary goal is to create a chiral environment around the metal center that preferentially stabilizes one of the diastereomeric transition states leading to the desired enantiomer. This is typically achieved by incorporating bulky substituents that create steric hindrance, forcing the substrate to approach the metal center from a specific direction.

Furthermore, the electronic properties of the ligand play a crucial role. The pyridine (B92270) nitrogen and any additional donor atoms in the ligand coordinate to the metal, influencing its Lewis acidity and redox potential. The chloro-substituent on the pyridine ring of the this compound scaffold can electronically modulate the metal center, which in turn affects the catalytic activity and selectivity. The design of effective ligands often involves a modular approach, allowing for the systematic variation of different ligand components to optimize performance for a specific reaction.

Synthesis of Phosphine, Oxazoline, or Diamine-Based Ligands

The primary amine functionality of this compound serves as a versatile handle for the synthesis of various classes of chiral ligands, including those based on phosphine, oxazoline, and diamine moieties.

Phosphine-Based Ligands: Chiral phosphine ligands are among the most successful and widely used ligands in asymmetric catalysis. The synthesis of phosphine ligands from this compound can be achieved through the reaction of the amine with a suitable phosphine-containing electrophile, such as a chlorophosphine. Alternatively, the amine can be converted into a different functional group that is subsequently reacted to introduce the phosphine moiety.

Oxazoline-Based Ligands: The synthesis of chiral oxazoline ligands typically involves the condensation of the amino group of this compound with a carboxylic acid or its derivative, followed by cyclization to form the oxazoline ring. The substituents on the oxazoline ring can be varied to fine-tune the steric and electronic properties of the resulting ligand.

Evaluation of Catalytic Performance in Enantioselective Transformations

The ultimate test of a new chiral ligand lies in its performance in enantioselective catalytic reactions. Ligands derived from this compound have the potential to be applied in a variety of important transformations.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols, amines, and other reduced products. The success of these reactions is highly dependent on the chiral ligand employed. Metal complexes of ligands derived from this compound could be screened as catalysts for the reduction of prochiral ketones, imines, and olefins. The enantiomeric excess (ee) and conversion would be key metrics for evaluating catalytic performance.

Table 1: Hypothetical Data for Asymmetric Hydrogenation of Acetophenone

EntryCatalyst (Metal/Ligand)SolventTemp (°C)Conversion (%)ee (%)
1Ru/(S)-Ligand AMethanol25>9995 (R)
2Ir/(S)-Ligand BDichloromethane09892 (S)
3Rh/(S)-Ligand CToluene409588 (R)

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Allylic Alkylation, Heck Carbonylation)

The formation of carbon-carbon bonds in an enantioselective manner is a central challenge in organic synthesis. Asymmetric allylic alkylation and Heck carbonylation are two prominent examples of such reactions. Chiral ligands based on the this compound scaffold could be evaluated in these transformations. The ability of the ligand to control the regioselectivity and enantioselectivity of the reaction would be of paramount importance.

Table 2: Hypothetical Data for Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

EntryCatalyst (Metal/Ligand)NucleophileSolventYield (%)ee (%)
1Pd/(S)-Ligand DDimethyl malonateTHF9297 (S)
2Pd/(S)-Ligand ENitromethaneDichloromethane8590 (R)
3Mo/(S)-Ligand FSodio-p-toluenesulfinateToluene8893 (S)

Other Enantioselective Catalytic Applications

The versatility of the this compound scaffold suggests that ligands derived from it could find application in a broader range of enantioselective catalytic reactions. These might include asymmetric hydrosilylation, cyclopropanation, Diels-Alder reactions, and various other metal-catalyzed processes. The modular nature of the ligand synthesis would allow for rapid optimization for new and challenging transformations.

Mechanistic Insights into Ligand-Substrate-Catalyst Interactions in Catalytic Cycles

The precise mechanism by which this compound contributes to asymmetric catalysis is not extensively detailed in the currently available scientific literature. However, by examining analogous chiral pyridylamine ligands and general principles of asymmetric catalysis, a plausible mechanistic framework can be constructed. The stereochemical outcome of reactions employing such ligands is fundamentally governed by the intricate interplay of electronic and steric interactions within the catalytic cycle. These interactions dictate the facial selectivity of substrate approach to the catalyst's active site, ultimately leading to the preferential formation of one enantiomer over the other.

At the core of the catalytic cycle is the formation of a chiral metal complex. The this compound ligand, acting as a chiral auxiliary, coordinates to a metal center, commonly a transition metal such as rhodium or iridium. This coordination typically occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the ethylamine (B1201723) moiety, forming a bidentate chelate. The inherent chirality of the ligand, originating from the stereocenter in the ethanamine backbone, establishes a chiral environment around the metal. This pre-organized chiral space is critical for inducing asymmetry during the catalytic transformation.

The substrate, upon entering the catalytic cycle, coordinates to the chiral metal complex. The specific geometry of this ligand-substrate-catalyst ternary complex is crucial for enantioselection. The substituents on both the ligand and the substrate play a significant role in directing the substrate's orientation. For instance, the 3-chloro substituent on the pyridine ring of this compound can exert both steric and electronic effects, influencing the positioning of the substrate.

Non-covalent interactions are paramount in stabilizing the transition state that leads to the major enantiomer. These interactions can include:

Hydrogen Bonding: The amine group of the ligand can act as a hydrogen bond donor or acceptor, interacting with functional groups on the substrate. This interaction can help to lock the substrate into a specific conformation, exposing one prochiral face to the catalyst's active site.

Steric Repulsion: The bulky groups on the chiral ligand can create a "chiral pocket" that sterically hinders one pathway of substrate approach while favoring another. The methyl group on the ethanamine portion of the ligand contributes to this steric environment.

In a typical asymmetric hydrogenation of a ketone, for example, the catalytic cycle would involve the coordination of the ketone to the chiral metal-ligand complex. The hydride transfer from the metal to the carbonyl carbon would then proceed through a diastereomeric transition state. The non-covalent interactions between the this compound ligand and the ketone substrate would favor the formation of one transition state over the other, leading to a high enantiomeric excess of the corresponding chiral alcohol.

The table below illustrates hypothetical data for an asymmetric transfer hydrogenation of a prochiral ketone, demonstrating the kind of detailed findings that would be expected from research in this area.

EntrySubstrateCatalyst PrecursorLigandSolventTemp (°C)Conversion (%)ee (%)
1Acetophenone[Rh(cod)Cl]₂This compoundIsopropanol25>9995 (R)
21-(4-Methoxyphenyl)ethan-1-one[Rh(cod)Cl]₂This compoundIsopropanol25>9997 (R)
31-(4-Nitrophenyl)ethan-1-one[Rh(cod)Cl]₂This compoundIsopropanol259892 (R)
4Propiophenone[Rh(cod)Cl]₂This compoundIsopropanol25>9990 (R)

This data is hypothetical and for illustrative purposes only.

Utilization of S 1 3 Chloropyridin 4 Yl Ethanamine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Nitrogen-Containing Heterocyclic Scaffolds

Established synthetic methodologies can be employed to convert this chiral amine into scaffolds such as piperidines, pyrrolidines, and tetrahydroisoquinolines. For instance, multi-step sequences involving N-alkylation with a bifunctional electrophile followed by intramolecular cyclization are common strategies. The specific reaction pathways determine the resulting ring size and substitution pattern.

For example, the synthesis of substituted piperidines often involves the construction of a linear precursor containing the chiral amine, which is then induced to cyclize. nih.govdtic.mil Methods like reductive amination of dicarbonyl compounds or intramolecular Heck reactions can be utilized. Similarly, the synthesis of tetrahydroisoquinolines can be achieved through variations of the Pictet-Spengler reaction, where the chiral amine condenses with an aldehyde or ketone, and the subsequent cyclization is influenced by the stereocenter. mdpi.comnih.gov

The table below illustrates hypothetical pathways for constructing key heterocyclic scaffolds from a chiral primary amine precursor like (S)-1-(3-chloropyridin-4-yl)ethanamine.

Target HeterocycleGeneral Synthetic StrategyKey Reaction TypeResulting Scaffold Feature
Piperidine (B6355638) N-alkylation with a 1,5-dihalide or an unsaturated halide, followed by intramolecular cyclization.Nucleophilic Substitution, Reductive AminationChiral substituent at a defined position on the piperidine ring.
Pyrrolidine N-alkylation with a 1,4-dihalide followed by intramolecular cyclization.Aza-Michael AdditionStereocenter adjacent to the nitrogen atom within the five-membered ring.
Tetrahydroisoquinoline Acylation with a phenylacetyl chloride derivative, followed by Bischler-Napieralski cyclization and subsequent reduction.Acylation, Cyclization, ReductionChiral ethanamine side chain incorporated into a fused bicyclic system.

These strategies ensure that the chirality from the starting material is efficiently transferred to the more complex heterocyclic product, avoiding the need for chiral chromatography or resolution steps later in the synthesis.

Application in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govmdpi.com this compound is an excellent starting material for DOS due to the multiple reactive sites embedded within its structure, which allow for divergent reaction pathways.

The primary amine, the chloro-substituent, and the pyridine (B92270) ring itself can all be selectively functionalized. This multi-functional nature enables the creation of a wide array of distinct molecular scaffolds from a single, common intermediate. A DOS approach using this building block might proceed by first creating a central core and then branching out by modifying the peripheral functional groups.

Key functional handles for diversification include:

The Primary Amine: Can be acylated, alkylated, sulfonated, or used in reductive aminations to introduce a wide variety of substituents.

The Pyridine Nitrogen: Can be oxidized to an N-oxide or alkylated to form a pyridinium (B92312) salt, altering the electronic properties and reactivity of the ring.

The Chloro Group: Can be displaced via nucleophilic aromatic substitution or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

This multi-directional approach allows for the rapid generation of a library of compounds with high skeletal and stereochemical diversity, increasing the probability of identifying molecules with novel biological activity. nih.gov

Stereocontrolled Synthesis of Advanced Pharmaceutical Intermediates and Natural Product Analogues

The synthesis of pharmacologically active molecules requires precise control over stereochemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. Using an enantiomerically pure building block like this compound is a highly effective strategy for achieving this stereocontrol.

By incorporating this chiral fragment early in a synthetic sequence, its stereocenter can influence the outcome of subsequent stereoselective reactions, a process known as substrate control. This approach is fundamental to the synthesis of advanced pharmaceutical intermediates and analogues of complex natural products. researchgate.netnih.gov The heterocyclic scaffolds discussed in section 6.1—piperidines, pyrrolidines, and isoquinolines—are "privileged structures" in medicinal chemistry, frequently appearing in approved drugs.

For example, a multi-step synthesis targeting a complex piperidine-containing drug candidate could utilize this compound to set a key stereocenter. researchgate.net Subsequent reactions would then build the rest of the molecule around this chiral core. This method is often more efficient and reliable than introducing chirality via an asymmetric catalyst or resolving a racemic mixture at a later stage. This strategy has been successfully applied in the total synthesis of various natural products where a chiral amine sets the stereochemical foundation for the entire molecule.

Strategies for Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com While this compound is a synthetic molecule and not a member of the natural chiral pool, it is employed in a conceptually identical manner. This strategy is more broadly termed the "chiral building block approach."

The core principle is to leverage a pre-existing, stereochemically defined center to construct a more complex target without the need for de novo asymmetric synthesis. d-nb.info By starting with an enantiopure building block, the synthetic route is often shortened, and the enantiomeric purity of the final product is more easily assured.

The use of this compound in this context offers several advantages:

Efficiency: It circumvents the need to develop and optimize a new asymmetric reaction for creating the desired stereocenter.

Predictability: The stereochemical outcome is pre-determined by the starting material, leading to a more robust and predictable synthesis.

Versatility: The functional handles on the molecule allow it to be incorporated into a wide range of target structures, making it a versatile tool for medicinal and synthetic chemists.

This approach is particularly valuable in process chemistry and drug development, where reliability, cost-effectiveness, and stereochemical fidelity are paramount.

Mechanistic Investigations of Chemical Transformations Involving S 1 3 Chloropyridin 4 Yl Ethanamine

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

The elucidation of a reaction mechanism is a multifaceted process that involves a combination of kinetic studies, isotopic labeling experiments, and the identification of transient species. These investigations provide a detailed picture of the bond-forming and bond-breaking events that occur during a chemical transformation.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative information about the rates of chemical reactions and how these rates are influenced by the concentrations of reactants, catalysts, and other species.

Theoretical Framework:

The first step in a kinetic investigation is to determine the empirical rate law of the reaction. The rate law expresses the reaction rate as a function of the concentrations of the reactants. For a hypothetical reaction:

A + B → C

The rate law is generally expressed as:

Rate = k[A]x[B]y

where:

k is the rate constant.

[A] and [B] are the molar concentrations of reactants A and B.

x and y are the orders of the reaction with respect to each reactant.

Methodology:

The method of initial rates is a common experimental approach to determine the rate law. This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to that reactant can be determined.

Hypothetical Data for a Reaction Involving (S)-1-(3-chloropyridin-4-yl)ethanamine:

Consider a hypothetical nucleophilic substitution reaction where this compound (represented as Amine ) reacts with an electrophile (represented as E-X ):

Amine + E-X → Product

ExperimentInitial [Amine] (mol/L)Initial [E-X] (mol/L)Initial Rate (mol/L·s)
10.100.101.2 x 10-4
20.200.102.4 x 10-4
30.100.204.8 x 10-4

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: Doubling the concentration of the Amine while keeping the concentration of E-X constant doubles the initial rate. This indicates that the reaction is first order with respect to the Amine (x = 1).

Comparing Experiments 1 and 3: Doubling the concentration of E-X while keeping the concentration of the Amine constant quadruples the initial rate. This indicates that the reaction is second order with respect to E-X (y = 2).

Therefore, the hypothetical rate law for this reaction would be:

Rate = k[Amine]1[E-X]2

Isotopic Labeling Experiments to Probe Bond Cleavage and Formation

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing 1H with 2H (deuterium), or 12C with 13C), the position of the labeled atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This information provides direct evidence for bond cleavage and formation events.

Application to this compound:

For a reaction involving the amino group of this compound, the hydrogen atoms on the nitrogen can be replaced with deuterium to give (S)-1-(3-chloropyridin-4-yl)ethan-N,N-dideuterioamine. If the reaction involves the cleavage of an N-H bond, the deuterium label will be transferred to another molecule in the reaction mixture, which can be detected.

Similarly, if a reaction involves the substitution of the chlorine atom on the pyridine (B92270) ring, labeling the carbon atom attached to the chlorine with 13C would allow for the tracking of this carbon atom throughout the reaction, confirming whether it remains bonded to the pyridine ring in the product.

Identification and Spectroscopic Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates that are not the starting materials or the final products. The direct observation and characterization of these intermediates provide crucial insights into the reaction mechanism.

Methodology:

Spectroscopic techniques are the primary tools for identifying and characterizing reaction intermediates. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about intermediates that are sufficiently stable to be observed on the NMR timescale.

Infrared (IR) Spectroscopy: Useful for identifying functional groups present in intermediates.

Mass Spectrometry (MS): Can determine the mass-to-charge ratio of intermediates, helping to establish their elemental composition.

UV-Visible Spectroscopy: Can be used to monitor the formation and decay of colored intermediates.

In cases where intermediates are too short-lived to be observed directly, trapping experiments can be employed. This involves adding a reagent that reacts specifically with the suspected intermediate to form a stable, characterizable product.

Stereochemical Mechanism of Asymmetric Induction

The "(S)" designation in this compound indicates that it is a chiral molecule, existing as a single enantiomer. When this chiral amine is used as a reactant or a catalyst in a chemical reaction, it can influence the stereochemical outcome of the reaction, a phenomenon known as asymmetric induction.

The mechanism of asymmetric induction involves the formation of diastereomeric transition states. Because the starting amine is chiral, its interaction with a prochiral substrate will lead to two possible transition states that are diastereomeric to each other. These diastereomeric transition states have different energies, and the reaction will preferentially proceed through the lower-energy transition state, leading to a predominance of one stereoisomer of the product.

The degree of stereochemical control depends on the energy difference between the diastereomeric transition states. This energy difference is influenced by steric and electronic interactions between the chiral amine and the substrate in the transition state.

Role of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly influenced by the electronic and steric properties of the substituents on the pyridine ring.

Electronic Effects:

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The chlorine atom at the 3-position is an electron-withdrawing group, which further decreases the electron density of the ring, particularly at the ortho and para positions (2, 4, and 6 positions). This has several consequences:

Nucleophilicity of the Amino Group: The electron-withdrawing nature of the 3-chloropyridin-4-yl group will decrease the basicity and nucleophilicity of the amino group compared to a simple alkylamine.

Reactivity of the Pyridine Ring: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially at the positions activated by the nitrogen and the chloro group. uoanbar.edu.iqstackexchange.comnih.gov Conversely, it deactivates the ring towards electrophilic aromatic substitution.

Steric Effects:

The ethylamine (B1201723) substituent at the 4-position and the chlorine atom at the 3-position create a specific steric environment around the pyridine ring and the chiral center.

Approach of Reagents: The steric bulk of these substituents can hinder the approach of reagents to certain positions on the pyridine ring or to the chiral center, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, in a nucleophilic aromatic substitution reaction, the approach of a nucleophile to the 2-position might be sterically hindered by the adjacent chloro and ethylamine groups.

Conformational Preferences: Steric interactions can also influence the preferred conformation of the molecule, which in turn can affect the stereochemical outcome of reactions by dictating the facial selectivity of attack on the chiral center or on a prochiral group attached to it.

A systematic study involving the variation of substituents on the pyridine ring and the ethylamine side chain, coupled with kinetic and stereochemical analysis, would be necessary to fully map out the interplay of electronic and steric effects on the reactivity and selectivity of this compound.

Computational Chemistry Applications in the Study of S 1 3 Chloropyridin 4 Yl Ethanamine

Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (S)-1-(3-chloropyridin-4-yl)ethanamine, these methods are crucial for understanding the interactions between a substrate (e.g., a prochiral imine or ketone precursor) and a chiral catalyst, which is often an enzyme like a transaminase or a synthetic metal complex. nih.gov

Docking simulations can elucidate the specific binding mode that leads to the stereoselective formation of the (S)-enantiomer. By analyzing the interactions within the catalyst's active site, researchers can identify key amino acid residues or ligand components that stabilize the transition state leading to the desired product. nih.govresearchgate.net These insights are invaluable for explaining the origins of enantioselectivity and for the rational design of more efficient catalysts. nih.govmonash.edu

For example, in the biocatalytic synthesis of chiral amines, molecular docking can predict how a ketone precursor fits into the active site of an engineered enzyme. nih.gov The calculations can reveal crucial hydrogen bonds, electrostatic interactions, and steric contacts that favor one orientation of the substrate over another, thus controlling the stereochemical outcome of the amination reaction.

Table 1: Illustrative Docking Results for a Precursor with a Chiral Catalyst

ParameterTransition State to (S)-ProductTransition State to (R)-Product
Binding Energy (kcal/mol)-9.8-7.5
Key Hydrogen BondsTyr87, Asp112Tyr87
Key Hydrophobic ContactsPhe124, Trp156Phe124, Val201
Predicted AffinityHighModerate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. aip.org For this compound, DFT can be used to calculate a range of properties that govern its reactivity, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These calculations can reveal how the chlorine atom and the aminoethyl group influence the electronic structure of the pyridine (B92270) ring. aip.org For instance, the chlorine atom acts as an electron-withdrawing group, affecting the nucleophilicity and basicity of the pyridine nitrogen. Understanding the electronic structure is fundamental for predicting how the molecule will interact with other reagents and catalysts. DFT is also essential for locating and characterizing the structures and energies of transition states, which are critical for understanding reaction kinetics and selectivity. nih.govresearchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyCalculated ValueImplication
Energy of HOMO (eV)-6.2Region of highest electron density, site of electrophilic attack
Energy of LUMO (eV)-0.8Region most susceptible to nucleophilic attack
HOMO-LUMO Gap (eV)5.4Indicator of chemical reactivity and stability
Calculated Dipole Moment (Debye)2.5Influences solubility and intermolecular interactions

Prediction of Stereochemical Outcomes and Enantioselectivity

One of the most significant applications of computational chemistry in the study of chiral molecules is the prediction of stereochemical outcomes in asymmetric synthesis. nih.govresearchgate.net By calculating the energy barriers of the competing reaction pathways that lead to the (S) and (R) enantiomers, the enantiomeric excess (ee) of a reaction can be predicted.

For the synthesis of this compound, computational chemists can model the key stereodetermining step, such as the hydride transfer in an asymmetric hydrogenation of a corresponding imine. rsc.org DFT calculations are used to locate the transition states for the formation of both enantiomers (TS-S and TS-R). The difference in the Gibbs free energy (ΔΔG‡) between these two transition states is directly related to the ratio of the products and thus the enantioselectivity. A lower energy barrier for TS-S would indicate that the (S)-product is favored. These predictions can guide the selection of catalysts and reaction conditions to maximize the yield of the desired enantiomer. acs.org

Table 3: Example of Calculated Transition State Energies and Predicted Enantioselectivity

ParameterValue
Energy of TS-S (kcal/mol)15.2
Energy of TS-R (kcal/mol)17.0
ΔΔG‡ (ETS-R - ETS-S) (kcal/mol)1.8
Predicted Enantiomeric Excess (% ee)95% (S)

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional shape, or conformation, of a molecule plays a critical role in its biological activity and physical properties. scbt.comic.ac.uk this compound has rotational freedom around its single bonds, allowing it to adopt various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. iitg.ac.in

Computational methods can be used to rotate the bonds of the molecule in a stepwise manner and calculate the potential energy at each step. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. Identifying the preferred conformation is essential for understanding how the molecule fits into a receptor or an enzyme's active site. scbt.com

Table 4: Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (N-C-C-Cpy)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)65°0.0075.1
2175°1.5015.5
3-70°1.859.4

Simulation of Reaction Pathways and Energy Profiles

Beyond single transition states, computational chemistry can be used to simulate the entire reaction pathway for the synthesis of this compound. researchgate.net This involves mapping the energy of the system as it progresses from reactants to products, identifying all intermediates and transition states along the way. Such a detailed map is known as a reaction energy profile.

For a multi-step synthesis, such as a reductive amination process, this analysis can reveal the rate-determining step of the reaction (the step with the highest energy barrier) and provide a complete mechanistic picture. openstax.orglibretexts.org By understanding the full energy profile, chemists can devise strategies to overcome high energy barriers, for example, by modifying the catalyst or changing the reaction conditions to favor a more efficient pathway.

Table 5: Illustrative Reaction Energy Profile for a Synthesis Step

Reaction SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsKetone + Amine Source0.0
TS1Transition state for imine formation+12.5
IntermediateProchiral Imine-2.3
TS2 (Stereodetermining)Transition state for hydride transfer+15.2
ProductThis compound-10.8

Application in Rational Design of Novel Derivatives and Catalysts

The ultimate goal of many computational studies is to guide the design of new molecules and improved chemical processes. The insights gained from the methods described above can be applied to the rational design of novel derivatives of this compound with enhanced properties or to develop superior catalysts for its synthesis. monash.eduresearchgate.net

For example, if docking studies reveal that a particular region of a catalyst's active site is not making optimal contact with the substrate, the catalyst's ligand can be modified in silico to improve these interactions. rsc.org The performance of these new, computationally designed catalysts can then be predicted before they are synthesized in the lab, saving significant time and resources. Similarly, derivatives of the target molecule can be designed and their properties (e.g., binding affinity to a biological target) evaluated computationally to identify promising new candidates for various applications. nih.gov

Table 6: Example of a Rational Catalyst Design Strategy

Catalyst GenerationModificationComputational PredictionRationale
Gen 1 (Original)-85% eeBaseline performance
Gen 2 (Designed)Replace methyl group on ligand with bulky phenyl group96% eeIncreased steric hindrance to block undesired reaction pathway
Gen 3 (Designed)Add electron-donating group to ligand backbone97% ee, 2x faster rateEnhanced catalyst activity through electronic tuning

Advanced Spectroscopic Characterization in Research on S 1 3 Chloropyridin 4 Yl Ethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (S)-1-(3-chloropyridin-4-yl)ethanamine. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethylamine (B1201723) side chain, and the methyl protons. Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and to establish unambiguous atomic connectivity. youtube.comepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show a correlation between the methine proton and the methyl protons of the ethylamine side chain, as well as correlations between adjacent protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in piecing together the molecular skeleton by connecting fragments, for instance, showing correlations from the ethylamine side chain protons to the carbons of the pyridine ring. youtube.comepfl.chsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can provide conformational information in more complex derivatives.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Pyridine-H2~8.5-COSY with Pyridine-H6
Pyridine-H5~7.4-COSY with Pyridine-H6
Pyridine-H6~8.4-COSY with Pyridine-H2, Pyridine-H5
CH (ethanamine)~4.2~50COSY with CH₃; HSQC with CH; HMBC to Pyridine-C4, CH₃
CH₃ (ethanamine)~1.5~22COSY with CH; HSQC with CH₃; HMBC to CH, Pyridine-C4
NH₂variable--
Pyridine-C2-~150HMBC from Pyridine-H6
Pyridine-C3-~135HMBC from Pyridine-H2, Pyridine-H5
Pyridine-C4-~152HMBC from CH, CH₃, Pyridine-H5
Pyridine-C5-~122HMBC from Pyridine-H6
Pyridine-C6-~148HMBC from Pyridine-H2, Pyridine-H5

The stereochemistry of this compound is a critical determinant of its biological activity and chemical properties. Chiral NMR spectroscopy is a powerful tool for both assigning the absolute configuration and determining the enantiomeric purity. This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govnih.govresearchgate.net

When the chiral amine is reacted with a CDA, a pair of diastereomers is formed, which will exhibit distinct signals in the NMR spectrum. nih.govrsc.org The integration of these signals allows for the precise quantification of the enantiomeric excess (ee). Similarly, the use of a CSA, such as a chiral lanthanide shift reagent, can induce chemical shift differences between the enantiomers, enabling their differentiation and quantification directly in the NMR tube. rsc.orgunirioja.esibs.re.krresearchgate.net

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound with high accuracy. This is a fundamental step in confirming the identity of the compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio. libretexts.org

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the molecular structure by analyzing the fragmentation patterns of the parent ion. ncsu.edu In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation, generating a series of fragment ions. The masses of these fragments provide a "fingerprint" of the molecule, revealing information about its substructures. For this compound, characteristic fragmentation would involve the loss of the methyl group, cleavage of the ethylamine side chain, and fragmentation of the pyridine ring.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound
m/z (Mass/Charge Ratio)Proposed FragmentFragmentation Pathway
170/172[M]+• (Molecular ion)Ionization of the parent molecule
155/157[M - CH₃]+Loss of a methyl radical
141/143[M - C₂H₄N]+Cleavage of the ethylamine side chain
111/113[C₅H₃ClN]+•Loss of the ethylamine group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov For this compound, these spectra would confirm the presence of the pyridine ring, the amine group, and the alkyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key absorptions would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and alkyl parts of the molecule, C=C and C=N stretching vibrations within the pyridine ring, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

The vibrational frequencies of 3-chloropyridine (B48278) provide a good reference for assigning the bands associated with the substituted pyridine ring in the target molecule. researchgate.netcdnsciencepub.comaps.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
N-H Stretch (amine)3300-3500IR
C-H Stretch (aromatic)3000-3100IR, Raman
C-H Stretch (aliphatic)2850-2960IR, Raman
C=C/C=N Ring Stretch (pyridine)1400-1600IR, Raman
N-H Bend (amine)1590-1650IR
C-N Stretch1000-1250IR
C-Cl Stretch600-800IR, Raman

Chiroptical Spectroscopic Techniques for Absolute Stereochemistry

Chiroptical techniques are essential for determining the absolute stereochemistry of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. arxiv.org

Circular Dichroism (CD) spectroscopy is the most common chiroptical technique used for this purpose. The CD spectrum of a chiral molecule shows positive or negative peaks (Cotton effects) at wavelengths where it absorbs light. The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure. rsc.orgacs.org For this compound, the CD spectrum would be compared to that of structurally related compounds with known absolute configurations or to theoretical predictions from quantum chemical calculations to confirm the (S)-configuration. utexas.eduelectronicsandbooks.com The chiroptical properties of similar chiral amines, such as substituted phenylethylamines, have been extensively studied and provide a basis for the interpretation of the CD spectrum of the title compound. scispace.comscispace.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum provides information about the electronic transitions within the molecule and is exquisitely sensitive to its three-dimensional structure.

In the context of this compound, the chromophore is the 3-chloropyridine ring. The electronic transitions associated with this aromatic system, typically π → π* and n → π* transitions, are expected to be ECD active due to the presence of the chiral center at the adjacent ethylamine group. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the stereocenter.

Detailed research in this area would involve comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations. This comparison allows for the unambiguous assignment of the absolute configuration. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting the experimental data. acs.orgnih.gov

The derivatization of the primary amine group can be a strategic approach to enhance the ECD signal and facilitate stereochemical analysis. Reaction with achiral aldehydes can form chiral imines, which may exhibit stronger and more distinct ECD signals. nsf.gov For instance, the formation of a Schiff base with an aromatic aldehyde can introduce a new chromophore, leading to exciton-coupled ECD signals that are particularly useful for determining the absolute configuration of chiral primary amines. acs.orgutexas.edu

Table 1: Hypothetical ECD Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Transition Assignment
270+15,000π → π* (¹Lₐ band of pyridine)
245-10,000π → π* (¹Lₑ band of pyridine)
210+25,000π → π* (¹B band of pyridine)

Note: This table presents hypothetical data based on typical values for similar chiral aromatic amines and is for illustrative purposes.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, which plots specific rotation versus wavelength, is characteristic of a chiral molecule and is closely related to its ECD spectrum through the Kronig-Kramers transforms.

For this compound, the ORD spectrum would exhibit anomalous dispersion, known as a Cotton effect, in the regions of the electronic absorptions of the 3-chloropyridine chromophore. A positive Cotton effect (a peak followed by a trough at lower wavelengths) or a negative Cotton effect (a trough followed by a peak) is indicative of the stereochemistry at the chiral center.

The specific rotation at a wavelength far from any absorption bands, often measured at the sodium D-line (589 nm), is a key physical constant for a chiral compound. However, a complete ORD curve provides much more structural information. The sign of the Cotton effect in the ORD spectrum can be used to determine the absolute configuration by applying empirical rules, such as the Octant Rule for ketones, or through comparison with the ORD curves of structurally related compounds with known configurations. nih.govvt.edu

Computational methods are also invaluable in ORD studies. Ab initio calculations can predict the specific rotation and the entire ORD curve for a given enantiomer, allowing for a direct comparison with experimental data to confirm the absolute configuration. nih.govvt.edu

Table 2: Hypothetical Optical Rotatory Dispersion Data for this compound

Wavelength (nm)Specific Rotation [α] (deg)
600+20.5
589 (D-line)+22.0
400+55.8
300+150.2
280+350.0 (Peak)
260-100.0 (Trough)
230+500.0

Note: This table presents hypothetical data based on typical values for similar chiral aromatic amines and is for illustrative purposes.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(3-chloropyridin-4-yl)ethanamine, and how can enantiomeric purity be ensured?

The synthesis typically begins with a pyridine precursor, such as 3-chloropyridin-4-yl derivatives. A key step involves chiral resolution to isolate the (S)-enantiomer. For example, asymmetric hydrogenation or enzymatic resolution can achieve high enantiomeric excess (ee). Continuous flow reactors may enhance yield and purity by minimizing side reactions, as demonstrated in analogous syntheses of brominated pyridinyl ethanamines . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity (>98% ee), with storage at room temperature in inert atmospheres to prevent racemization .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the chlorine and amine group positions. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (C₇H₈ClN₂). For purity assessment, reverse-phase HPLC with UV detection at λmax ≈ 255 nm (similar to pyridine derivatives) is recommended . Solubility in polar solvents (e.g., methanol, DMSO) should be tested experimentally, as chloride salts often exhibit better aqueous solubility .

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt form improves stability. Store at room temperature (RT) in airtight, light-protected containers under nitrogen. Avoid prolonged exposure to moisture or high temperatures (>40°C), which may degrade the amine group. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. What computational methods predict the binding interactions of this compound with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model electronic properties and optimize geometry for docking studies . Molecular Dynamics (MD) simulations can assess binding stability to receptors like GPCRs or ion channels. Focus on the chlorine atom’s electronegativity and the amine’s hydrogen-bonding potential, which may influence affinity . Validate predictions with surface plasmon resonance (SPR) or radiolabeled binding assays, as used for structurally related compounds .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in IC₅₀ values or receptor selectivity often arise from assay conditions (e.g., pH, temperature) or enantiomeric impurities. To address this:

  • Standardize assay protocols (e.g., buffer composition, cell lines).
  • Re-evaluate enantiomeric purity before testing.
  • Compare results with both (S)- and (R)-enantiomers to isolate stereospecific effects . For example, trifluoromethyl pyridine analogs show divergent activities depending on substituent positioning .

Q. What strategies improve the pharmacokinetic profile of this compound in vivo?

  • Prodrug Design: Modify the amine group with acyloxyalkyl esters to enhance bioavailability.
  • Formulation: Use liposomal encapsulation or cyclodextrin complexes to improve solubility.
  • Metabolic Stability: Introduce deuterium at labile positions to slow hepatic clearance, as seen in fluorinated pyridine derivatives . Pharmacokinetic studies should include LC-MS/MS for plasma concentration monitoring and metabolite identification .

Q. How does the 3-chloro substituent influence the compound’s reactivity in medicinal chemistry applications?

The chlorine atom acts as a meta-directing group, facilitating electrophilic substitution at the pyridine ring’s 2- and 6-positions. This can be leveraged for derivatization (e.g., Suzuki coupling to introduce aryl groups). The electron-withdrawing effect also stabilizes the amine proton, enhancing its hydrogen-bond donor capacity in target binding .

Methodological Considerations

Q. What experimental controls are essential when studying this compound’s biological effects?

  • Negative Controls: Use enantiomerically pure (R)-isomer or chlorine-free analogs to isolate stereochemical and substituent effects.
  • Solvent Controls: Account for DMSO’s cytotoxicity at concentrations >0.1%.
  • Off-Target Screening: Test against related receptors (e.g., serotonin transporters) to assess selectivity .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

Combine knockdown/knockout models (e.g., CRISPR-Cas9) with rescue experiments. For example, if the compound inhibits a kinase, reintroducing the wild-type kinase should restore cellular activity. Pair this with Western blotting to confirm target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.